molecular formula C6H8Cl2F2N2 B2436787 6-(Difluoromethyl)pyridin-3-amine dihydrochloride CAS No. 2173999-69-2

6-(Difluoromethyl)pyridin-3-amine dihydrochloride

Cat. No.: B2436787
CAS No.: 2173999-69-2
M. Wt: 217.04
InChI Key: JVODKKUKSYLZDX-UHFFFAOYSA-N
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Scientific Research Applications

6-(Difluoromethyl)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyridin-3-amine dihydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the amination at the 3-position. One common method involves the reaction of 3-chloropyridine with difluoromethylamine under suitable conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, methyl-substituted derivatives, and various substituted amines .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The compound may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridin-3-amine
  • 6-(Chloromethyl)pyridin-3-amine
  • 6-(Bromomethyl)pyridin-3-amine

Uniqueness

6-(Difluoromethyl)pyridin-3-amine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable scaffold in drug discovery and other research applications .

Properties

IUPAC Name

6-(difluoromethyl)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.2ClH/c7-6(8)5-2-1-4(9)3-10-5;;/h1-3,6H,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODKKUKSYLZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-69-2
Record name 6-(difluoromethyl)pyridin-3-amine dihydrochloride
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